molecular formula C24H18O4 B5174863 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B5174863
M. Wt: 370.4 g/mol
InChI Key: LMBRLFLWLMZYIO-UHFFFAOYSA-N
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Description

8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methyl-4-phenyl-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenyl and chromen-2-one moieties can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 4-butyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Uniqueness

8-methyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-7-phenacyloxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16-22(27-15-21(25)18-10-6-3-7-11-18)13-12-19-20(14-23(26)28-24(16)19)17-8-4-2-5-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRLFLWLMZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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